5-Chloro-2-dimethylaminopyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Pyrimidine derivatives are a cornerstone of modern organic and medicinal chemistry, largely due to their presence in a multitude of biologically significant molecules. nih.govgsconlinepress.comgsconlinepress.com The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and folic acid. researchgate.netscialert.netpharmaguideline.com This natural prevalence has made the pyrimidine scaffold a subject of intense investigation, leading to the development of numerous synthetic derivatives with a wide array of therapeutic applications. researchgate.net
In medicinal chemistry, pyrimidine derivatives have been successfully developed as chemotherapeutic agents for various diseases. researchgate.net Their diverse biological activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.compharmaguideline.com The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of these compounds to target specific biological pathways. nih.gov
The Pyrimidine Scaffold as a Privileged Structure in Chemical Synthesis
The pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. The inherent features of the pyrimidine ring, including its aromaticity, planarity, and the presence of nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact with various enzymes and receptors. numberanalytics.com
The synthesis of pyrimidine derivatives is well-established, with numerous methods available for their preparation. wikipedia.orgorganic-chemistry.org A common approach involves the condensation of a three-carbon compound with a compound containing an amidine structure. scialert.net This accessibility and the potential for diverse functionalization make the pyrimidine scaffold an attractive starting point for the design and synthesis of novel therapeutic agents. nih.gov The phenylamino-pyrimidine (PAP) nucleus, for example, is a key structural motif in a variety of antiretroviral agents and tyrosine kinase inhibitors. nih.gov
Rationales for Investigating Halogenated and Aminated Pyrimidine Derivatives
The introduction of halogen and amino groups onto the pyrimidine ring significantly expands its chemical space and biological potential. These modifications alter the electronic properties, reactivity, and steric profile of the parent molecule, leading to enhanced or novel activities.
Reactivity Enhancement through Halogenation
Halogenation of the pyrimidine ring is a crucial strategy for enhancing its reactivity towards nucleophilic substitution. nih.govbhu.ac.in The electron-withdrawing nature of halogens makes the carbon atoms of the pyrimidine ring more electrophilic and susceptible to attack by nucleophiles. bhu.ac.in This is particularly true for positions 2, 4, and 6 of the pyrimidine ring. numberanalytics.comwikipedia.org
The relative reactivity of halopyrimidines in aminolysis reactions has been studied, with bromopyrimidines generally showing the highest reactivity, followed by iodopyrimidines and then chloropyrimidines, although the rate differences are often not substantial. rsc.org Halogenated pyrimidines serve as versatile intermediates in the synthesis of more complex molecules, as the halogen atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. rsc.org This reactivity is fundamental to the construction of diverse libraries of pyrimidine derivatives for drug discovery. rsc.org The incorporation of halogenated pyrimidines has also been explored for its potential to enhance the effects of radiation therapy. nih.gov
Structural Versatility Introduced by Amino Functionalization
The introduction of amino groups into the pyrimidine scaffold provides significant structural and functional diversity. nih.govgsconlinepress.com The amino group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets. rsc.org Furthermore, the amino group can be further functionalized, allowing for the attachment of various side chains and the construction of more elaborate molecular architectures. acs.orgacs.org
Amination of pyrimidines can be achieved through the reaction of chloropyrimidines with amines. rsc.org The position of amination can be influenced by the reaction conditions and the steric and electronic nature of both the pyrimidine substrate and the amine. rsc.org The resulting aminopyrimidines are key building blocks in the synthesis of a wide range of biologically active compounds. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a well-known hypernucleophilic catalyst used in a variety of organic transformations. researchgate.netwikipedia.orgresearchgate.net
The combination of halogenation and amination on the pyrimidine ring, as seen in the target compound 5-Chloro-2-dimethylaminopyrimidine, creates a molecule with a unique set of properties, poised for further chemical manipulation and investigation of its biological potential.
Chemical Compound Profile: this compound
| Property | Value |
| CAS Number | 81568-09-4 guidechem.combldpharm.com |
| Molecular Formula | C6H8ClN3 guidechem.combldpharm.com |
| Molecular Weight | 157.60 g/mol bldpharm.com |
| MDL Number | MFCD16657234 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMGQSSLAIYNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346078 | |
| Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81568-09-4 | |
| Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 5 Chloro 2 Dimethylaminopyrimidine and Its Analogs
Elucidation of Reaction Pathways and Transition States
The reaction pathways for pyrimidine (B1678525) derivatives are diverse, often involving multi-step sequences with distinct intermediates and transition states. A predominant mechanism for halogenated pyrimidines is nucleophilic aromatic substitution (SNAr). This pathway typically proceeds through the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov In this process, a nucleophile adds to the carbon atom bearing the leaving group (e.g., chlorine), forming a tetrahedral intermediate where the negative charge is delocalized over the aromatic ring and stabilized by the electronegative nitrogen atoms. bhu.ac.in The subsequent departure of the leaving group restores the aromaticity of the ring.
In certain cases, particularly with diazido-fused pyrimidines, the reaction pathway can be influenced by tautomeric equilibria. For instance, the equilibrium between an azido (B1232118) group and a fused tetrazole ring can dramatically alter reactivity. The electron-withdrawing nature of the tetrazole moiety stabilizes the Meisenheimer complex, potentially enhancing the rate of nucleophilic addition. nih.gov Furthermore, this can lead to a switch in the site of attack, as the tetrazole ring itself is not susceptible to substitution, directing the nucleophile to other positions. nih.gov
Some synthetic routes to fused pyrimidine systems involve complex, multi-step pathways. One such example is the synthesis of pyrido[2,3-d]pyrimidines, which can proceed through a conjugate addition of an aminopyrimidine to an α,β-unsaturated ketone. This initial step is followed by fragmentation, a series of subsequent reactions leading to an intramolecular cyclization, and a final oxidation step to yield the aromatic product. nih.gov Another unconventional mechanism observed in pyrimidine chemistry is an aromatic nucleophilic reaction that involves both ring-opening and ring-closing steps, allowing for the incorporation of atoms from reagents into the final heterocyclic ring. youtube.com
Kinetic and computational studies on analogous systems provide further insight into possible transition states. Investigations into nucleophilic substitution reactions on similar heterocyclic and organophosphorus compounds suggest that mechanisms can be concerted, where bond-forming and bond-breaking occur in a single step, bypassing a stable intermediate. researchgate.net These reactions proceed through a high-energy, bipyramidal pentacoordinated transition state. researchgate.net Radical-mediated reactions offer another pathway, where a radical species adds to the C5 or C6 position of the pyrimidine ring, forming a transient pyrimidine base radical that then reacts further to yield the final products. nih.gov
| Reaction Type | Key Intermediate / Transition State | Description | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A two-step pathway involving the addition of a nucleophile to form a stabilized anionic intermediate, followed by the elimination of the leaving group. | nih.gov |
| Condensation/Cyclization | Schiff Base/Dihydropyrimidine | A multi-step sequence involving conjugate addition, fragmentation, intramolecular cyclization, and final oxidation to form fused pyrimidine systems. | nih.gov |
| Concerted Substitution | Pentacoordinated Transition State | A single-step mechanism where bond formation and cleavage occur simultaneously, passing through a high-energy bipyramidal transition state. | researchgate.net |
| Radical Addition | Pyrimidine Base Radical | Initiated by a radical adding to the C5 or C6 position, leading to a radical intermediate that undergoes further reaction. | nih.gov |
| Ring Transformation | Ring-Opened Intermediate | A nucleophilic reaction that proceeds via opening of the pyrimidine ring, followed by a re-closing to incorporate new atoms. | youtube.com |
Influence of Electronic Effects of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions involving pyrimidine analogs are highly sensitive to the electronic properties of the substituents attached to the ring. The inherent electron deficiency of the pyrimidine nucleus can be either enhanced or diminished by these groups, thereby dictating the molecule's reactivity towards electrophiles or nucleophiles. bhu.ac.in
For nucleophilic substitution reactions, the position of substituents is paramount. The location of endocyclic nitrogen atoms relative to a substituent has a profound influence on its electron-donating or electron-withdrawing properties. rsc.org This is vividly demonstrated in the SNAr reactions of 2,4-diazidopyrimidines. The tautomerization of the C4-azido group to a fused tetrazole ring, which is strongly electron-withdrawing, deactivates the C4 position and simultaneously activates the C2 position towards nucleophilic attack. nih.gov This results in a complete switch of regioselectivity, with substitution occurring at C2 instead of the more conventional C4 position. nih.gov
Quantitative analysis using Hammett and Brönsted correlations in analogous systems confirms that electron-withdrawing substituents on the nucleophile generally decrease the reaction rate, while electron-donating groups increase it. researchgate.net The magnitude of the correlation coefficients (e.g., ρ and β) can provide valuable information about the charge distribution and the degree of bond formation in the transition state. researchgate.netresearchgate.net For example, a large negative ρ value indicates the development of a significant positive charge at the reaction center in the transition state.
| Substituent Type | Position | Effect on Ring | Impact on Reaction Type | Example/Observation | Reference |
|---|---|---|---|---|---|
| Electron-Donating (e.g., -NH2, -OH) | C2, C4, C6 | Activation | Facilitates Electrophilic Substitution | Nitration of hydroxypyrimidines proceeds, while unsubstituted pyrimidine does not react. | youtube.com |
| Electron-Withdrawing (e.g., -Cl, -NO2) | C2, C4, C6 | Deactivation | Facilitates Nucleophilic Substitution | Halogenated pyrimidines are common substrates for SNAr reactions. | bhu.ac.in |
| Fused Electron-Withdrawing Ring (e.g., Tetrazole) | Fused to C4-C5 | Strong Activation of other positions | Alters Regioselectivity of Nucleophilic Attack | In diazidopyrimidines, tetrazole formation at C4 directs nucleophilic attack to C2. | nih.gov |
| Bulky Groups (e.g., Aryl or Dialkylamino) | C4, C6 | Steric Hindrance/Electronic Modulation | Can impede Electrophilic Substitution | Despite the presence of an activating group, bulky substituents can slow or prevent nitrosation. | researchgate.net |
Examination of Reaction Catalysis and Activation Mechanisms
Catalysis plays a pivotal role in overcoming the activation barriers of reactions involving pyrimidines, enabling syntheses that would otherwise be inefficient or require harsh conditions. A variety of catalytic systems, including base, acid, and metal catalysis, have been developed.
Base catalysis is commonly employed in condensation reactions for building the pyrimidine ring. For instance, the synthesis of certain pyrimidine derivatives can be achieved through the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride, using sodium hydroxide (B78521) in ethanol (B145695) as the catalyst. nih.gov
Transition metal catalysts are particularly versatile. Zinc-based catalysts, such as Zn(l-proline)2, have been shown to be effective for the one-pot synthesis of pyrimidine derivatives under environmentally friendly aqueous conditions. researchgate.net The proposed mechanism involves the coordination of the reactants to the zinc center, facilitating the key bond-forming steps. Other systems, like an iron(II)-complex with TEMPO, can catalyze the regioselective synthesis of pyrimidines from ketones, aldehydes, and amidines. organic-chemistry.org In enzymatic systems, metal ions are also crucial; for example, the catalytic site of nucleotide pyrophosphatase/phosphodiesterase (NPP) contains a bimetallic Zn2+ core that stabilizes the transition state of the phosphoryl transfer reaction. wikipedia.org
Activation can also be achieved by modifying the substrate to make it more reactive. In a single-step pyrimidine synthesis, amides are activated with 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O). organic-chemistry.org This process forms a highly electrophilic 2-chloropyridinium adduct intermediate, which readily reacts with a nitrile before cyclizing to the pyrimidine product. organic-chemistry.org Another clever activation strategy involves the N-nitrosation of a secondary amino group on the pyrimidine ring. The resulting N-nitroso moiety acts as an activating group, facilitating a subsequent nucleophilic substitution reaction at a different position on the ring. researchgate.net This demonstrates how a substituent can be chemically altered in situ to modulate the reactivity of the entire molecule.
| Catalyst/Activator | Reaction Type | Mechanism of Action | Reference |
|---|---|---|---|
| NaOH (Base) | Condensation/Cyclization | Deprotonates reactants to facilitate nucleophilic attack and cyclization. | nih.gov |
| Zn(l-proline)2 | One-pot Synthesis | Acts as a Lewis acid, coordinating reactants to facilitate reaction. | researchgate.net |
| TEMPO/Iron(II) Complex | Oxidative Annulation | Participates in a sequence involving TEMPO complexation, enamine addition, and elimination to form the pyrimidine ring. | organic-chemistry.org |
| 2-Chloropyridine/Tf2O | Amide Activation/Cyclization | Forms a highly reactive electrophilic pyridinium (B92312) intermediate from an amide. | organic-chemistry.org |
| N-Nitrosation | Ring Activation for SNAr | Converts an amino substituent into an N-nitroso group, which activates the ring for subsequent nucleophilic attack. | researchgate.net |
| Bimetallic Zn2+ Core (Enzymatic) | Phosphoryl Transfer | Stabilizes the pentacoordinate transition state of the reaction. | wikipedia.org |
Comprehensive Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Dimethylaminopyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 5-Chloro-2-dimethylaminopyrimidine and its derivatives. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of a related compound, 2-Amino-3,5-dichloropyridine, the aromatic protons exhibit distinct signals. chemicalbook.com The proton at position A shows a chemical shift of 7.938 ppm, while the proton at position B appears at 7.501 ppm. chemicalbook.com The coupling constant between these two protons (J(A,B)) is 2.2 Hz, indicating a meta-coupling. chemicalbook.com A broad signal corresponding to the amino group protons is observed at approximately 4.9 ppm. chemicalbook.com For this compound, the two protons on the pyrimidine (B1678525) ring are expected to appear as singlets due to the absence of adjacent protons. The six protons of the dimethylamino group would also likely appear as a single sharp singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For a similar compound, 4-Dimethylaminopyridine (B28879), the carbon atoms of the pyridine (B92270) ring and the dimethylamino group show distinct chemical shifts. chemicalbook.com In the case of this compound, one would expect to observe four distinct signals for the pyrimidine ring carbons and one signal for the two equivalent methyl carbons of the dimethylamino group. The carbon atom attached to the chlorine (C5) would be significantly influenced by the halogen's electronegativity. Similarly, the carbon atom bonded to the dimethylamino group (C2) would also show a characteristic chemical shift.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multidimensional NMR techniques are crucial for assigning the proton and carbon signals unequivocally and for determining the connectivity within the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For derivatives of this compound with adjacent protons, COSY would show cross-peaks between the coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is vital for determining the stereochemistry and conformation of the molecule.
The application of these techniques to derivatives of this compound would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.netrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
In the study of pyrimidine and its derivatives, IR and Raman spectroscopy are used to identify characteristic vibrational modes. nih.govacs.org For substituted pyrimidines, the ring stretching vibrations, analogous to those in benzene, are typically observed in the 1400-1610 cm⁻¹ region. ias.ac.in For instance, in 2,4,6-trichloropyrimidine, bands are seen at 1407, 1433, 1533, and 1560 cm⁻¹. ias.ac.in Similarly, 6-chloro-2,4-dimethoxypyrimidine exhibits bands at 1400, 1480, 1567, and 1580 cm⁻¹. ias.ac.in The C-H stretching, in-plane bending, and out-of-plane bending vibrations are also characteristic. ias.ac.in
For this compound, one would expect to observe:
Pyrimidine ring stretching vibrations.
C-H stretching and bending vibrations for the ring protons.
Vibrations associated with the C-Cl bond.
Vibrations corresponding to the dimethylamino group, including C-N stretching and C-H stretching and bending of the methyl groups.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with the experimental data, aiding in the complete assignment of the observed bands. nih.govphyschemres.org
Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.
The electronic spectra of pyrimidine and its derivatives typically show transitions arising from n → π* and π → π* excitations. ias.ac.in The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, generally appear at longer wavelengths (lower energy) and have lower intensities compared to the π → π* transitions. ias.ac.in
For chloropyrimidines, the position and intensity of these absorption bands are influenced by the chlorine substituent. rsc.orgacs.org A study on 2-chloropyrimidine (B141910) showed that the lowest energy absorption band, corresponding to a π* ← n- transition, appears around 3.7-4.7 eV. rsc.org The substitution of a halogen atom can cause shifts in the absorption bands. rsc.org Generally, electron-donating groups like amino groups cause a red shift (shift to longer wavelengths) in the π → π* transitions.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the pyrimidine chromophore, modified by the chloro and dimethylamino substituents. The fluorescence properties, if any, would provide further information about the excited states of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. acs.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, is approximately 3:1. Therefore, the mass spectrum will show a peak at M⁺ and another peak at M+2 with an intensity ratio of about 3:1. miamioh.edu
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and the loss of HX (where X is the halogen). miamioh.edu For this compound, potential fragmentation could involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•) from the dimethylamino group, or the entire dimethylamino group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the determination of their elemental composition, further confirming the identity of the fragments and the parent molecule. acs.orgnih.gov
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details. Furthermore, SCXRD reveals the intricate network of non-covalent interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonds, halogen bonds, and π–π stacking interactions. Although the crystal structure of this compound has not been reported, analysis of its derivatives provides significant insight into the structural behavior and intermolecular interactions characteristic of this class of compounds.
Detailed crystallographic studies on derivatives such as 5-chloro-4,6-dimethoxypyrimidin-2-amine and the salt 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate offer a window into the supramolecular chemistry of 5-chloropyrimidines. These studies highlight the key structural motifs and non-covalent forces that dictate their solid-state architecture.
In the case of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, the crystal structure is organized by a complex interplay of strong and weak intermolecular interactions. The cations and anions are linked through O—H⋯O and N—H⋯O hydrogen bonds, which in turn form larger ring motifs. nih.gov These motifs are interconnected to create sheets within the crystal lattice. nih.gov Further stabilization is achieved through N—H⋯N interactions and π–π stacking between parallel pyrimidine rings, with a centroid-to-centroid distance of 3.5414 (13) Å, forming double layers. nih.govresearchgate.net The three-dimensional network is completed by weaker C—H⋯O and C—H⋯S hydrogen bonds that connect these double layers. nih.gov
The protonation of the pyrimidine ring at the N1 position is a key feature of the 4-amino-5-chloro-2,6-dimethylpyrimidinium cation, leading to an increase in the C2B—N1B—C6B bond angle to 122.5 (2)° compared to the unprotonated N3 atom's angle of 118.7 (2)°. nih.gov
The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine reveals that the molecule's symmetry plays a crucial role in its packing. The molecule possesses crystallographic mirror symmetry, with the chlorine atom and several ring atoms located on the mirror plane. researchgate.net The primary intermolecular interaction observed is N—H⋯N hydrogen bonding, which links the molecules into chains. researchgate.net This contrasts with the structure of 2-amino-4,6-dimethoxypyrimidine, where two distinct N—H⋯N hydrogen bonds create a more complex chain of fused rings, which are then linked by π–π stacking interactions. researchgate.net
Crystallographic Data for 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate nih.govresearchgate.net
| Parameter | Value |
| Formula | C₆H₉ClN₃⁺·C₆H₃O₄S⁻ |
| Formula Weight | 329.76 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9948 (3) |
| b (Å) | 11.3928 (4) |
| c (Å) | 15.7757 (6) |
| β (°) | 98.520 (2) |
| Volume (ų) | 1421.04 (9) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.060 |
Selected Intermolecular Interactions for 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate nih.govresearchgate.net
| Interaction Type | Description |
| Hydrogen Bonding | O—H⋯O and N—H⋯O interactions form interconnected R⁶₆(37) ring motifs, creating sheets. |
| Hydrogen Bonding | N—H⋯N interactions link separate parallel sheets. |
| π–π Stacking | Stacking interactions between inversion-related sheets with a centroid-centroid distance of 3.5414 (13) Å contribute to the formation of double layers. |
| Weak Hydrogen Bonding | C—H⋯O and C—H⋯S bonds connect the double layers into a 3D network. |
Synthetic Utility and Applications of 5 Chloro 2 Dimethylaminopyrimidine As a Versatile Chemical Building Block
Role as a Precursor in the Synthesis of Complex Organic Molecules
5-Chloro-2-dimethylaminopyrimidine serves as a valuable precursor for constructing more intricate molecular architectures. The chlorine atom at the C5 position is a key functional handle, acting as a leaving group in various substitution reactions. This allows for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse derivatives.
The reactivity of halogenated pyrimidines is well-documented. For instance, the chloro group can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. This is a common strategy for forming new carbon-carbon or carbon-heteroatom bonds, which is a critical step in the assembly of complex molecules. The presence of the electron-donating dimethylamino group at the C2 position can influence the regioselectivity and rate of these reactions.
Research into similar chloro-substituted heterocycles demonstrates their importance as synthetic intermediates. For example, 2-amino-5-chloropyridine (B124133) is a known precursor for more complex structures, with the chloro group providing a site for further functionalization. orgsyn.orggoogle.com Similarly, in the synthesis of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, a C5-chloro substituent was shown to be a key feature influencing biological activity, highlighting the importance of this substitution pattern. acs.org The synthesis of these types of molecules often relies on the strategic manipulation of such halogenated precursors.
The table below outlines potential reaction types where this compound could serve as a key starting material, based on established pyrimidine (B1678525) chemistry.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 5-substituted-2-dimethylaminopyrimidines |
| Suzuki Coupling | Boronic acids / Palladium catalyst | 5-Aryl/heteroaryl-2-dimethylaminopyrimidines |
| Sonogashira Coupling | Terminal alkynes / Palladium/Copper catalyst | 5-Alkynyl-2-dimethylaminopyrimidines |
| Buchwald-Hartwig Amination | Amines / Palladium catalyst | N-substituted-5-amino-2-dimethylaminopyrimidines |
| Stille Coupling | Organostannanes / Palladium catalyst | 5-Alkyl/alkenyl-2-dimethylaminopyrimidines |
These reactions underscore the compound's utility in systematically building molecular complexity, making it a valuable starting point for medicinal chemistry and materials science applications.
Development of Novel Heterocyclic Scaffolds Utilizing Pyrimidine Core Reactivity
The inherent reactivity of the pyrimidine core, particularly when functionalized with groups like the chloro and dimethylamino substituents of this compound, is instrumental in the development of novel heterocyclic scaffolds. These scaffolds often involve the annulation, or fusion, of new rings onto the existing pyrimidine structure, leading to polycyclic systems with unique three-dimensional shapes and properties.
Strategies for constructing such scaffolds often involve multi-step sequences or one-pot, multi-component reactions. For example, a common approach involves introducing a side chain via substitution of the chloro group, which then undergoes an intramolecular cyclization to form a new ring. The nature of the side chain and the reaction conditions dictate the size and type of the fused ring.
Research has demonstrated the synthesis of various pyrimidine-fused heterocycles. For instance, thioxouracil has been used as a precursor to generate diaminopyrimidine scaffolds, which can then be cyclized to form tetrazolopyrimidines. ekb.eg Another strategy involves the reaction of chalcones with guanidine (B92328) to form pyrimidine rings, which are then further elaborated. researchgate.net These examples, while not starting from this compound directly, illustrate the general principles of using a pyrimidine core to build more complex heterocyclic systems. The functional handles on this compound make it an ideal substrate for similar transformations.
The development of pyrimidine-embedded polyheterocycles is a key area of research. researchgate.net By designing substrates that can undergo tandem cyclizations, chemists can rapidly generate complex molecular frameworks. researchgate.net For example, an ortho-alkynylpyrimidine carbaldehyde can be converted into various polyheterocyclic systems through divergent reaction pathways. researchgate.net This highlights how a strategically functionalized pyrimidine can serve as the central hub for constructing diverse and complex scaffolds.
Strategies for Diversity-Oriented Synthesis (DOS) Enabled by Pyrimidine Derivatives
Diversity-oriented synthesis (DOS) is a powerful approach in chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space. nih.govnih.gov Pyrimidine derivatives are excellent platforms for DOS due to their prevalence in bioactive molecules, a concept often referred to as a "privileged structure". researchgate.netmdpi.com
The use of pyrimidine derivatives in DOS allows for the creation of libraries of compounds with significant skeletal diversity. researchgate.net This is often achieved through strategies that systematically vary the connectivity and stereochemistry of the final products from a common intermediate. Key strategies in DOS that can be applied to pyrimidine derivatives include:
Build/Couple/Pair (B/C/P) Strategy : This approach involves building a molecular scaffold, coupling various building blocks to it, and then pairing reactive functional groups to induce cyclizations and rearrangements, leading to diverse molecular skeletons. nih.govsci-hub.se A precursor like this compound could be elaborated in the "build" phase, followed by coupling and pairing to generate a library of complex pyrimidine-based molecules.
Privileged Substructure-Based DOS (pDOS) : This strategy focuses on building molecular diversity around a known biologically relevant core, such as pyrimidine. researchgate.netresearchgate.net The goal is to harness the inherent biological relevance of the privileged scaffold while creating novel polyheterocyclic frameworks around it. researchgate.net This approach has been successful in generating distinct polyheterocyclic skeletons embedded with privileged substructures. researchgate.net
Deconstruction-Reconstruction Approach : This innovative strategy involves breaking down a complex pyrimidine-containing molecule into a simpler intermediate, which can then be used in a variety of reactions to reconstruct diverse pyrimidine analogues or even different heterocyclic systems. nih.gov This allows for late-stage diversification, which is highly valuable in structure-activity relationship (SAR) studies. nih.gov
The table below summarizes some DOS strategies and their application to pyrimidine-based scaffolds.
| DOS Strategy | Description | Relevance to Pyrimidine Derivatives |
| Privileged Substructure-based DOS (pDOS) | Fabrication of polyheterocyclic frameworks around a biologically relevant core. researchgate.net | Pyrimidine is used as the central privileged substructure to generate libraries of diverse polyheterocycles. researchgate.netresearchgate.net |
| Build/Couple/Pair (B/C/P) | A sequential process of building a core, coupling building blocks, and pairing functional groups to create skeletal diversity. nih.govsci-hub.se | Pyrimidine derivatives can serve as the initial core for elaboration through coupling and pairing strategies. sci-hub.se |
| Tandem Cyclizations | A sequence of intramolecular reactions that rapidly builds molecular complexity from a single substrate. researchgate.netsci-hub.se | ortho-functionalized pyrimidines can undergo tandem cyclizations to produce a variety of fused heterocyclic systems. researchgate.net |
| Deconstruction-Reconstruction | Transforming a complex pyrimidine into a simpler intermediate for subsequent diversification reactions. nih.gov | Enables the diversification of the pyrimidine core itself and access to other heterocycles from a common advanced intermediate. nih.gov |
Through these sophisticated synthetic strategies, the humble pyrimidine core, exemplified by versatile building blocks like this compound, becomes a powerful tool for generating the molecular diversity needed to tackle challenging biological targets and advance the frontiers of chemical science.
Future Research Trajectories and Unexplored Avenues in 5 Chloro 2 Dimethylaminopyrimidine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount to unlocking the full potential of 5-Chloro-2-dimethylaminopyrimidine. While existing routes provide access to this compound, future research will likely focus on greener, more atom-economical, and scalable processes.
One promising avenue is the exploration of continuous flow synthesis . This technology offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. semanticscholar.org The application of flow chemistry to the synthesis of pyrimidine (B1678525) derivatives could lead to more efficient and sustainable production methods.
Furthermore, the development of novel catalytic systems is crucial. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce cost and environmental impact. For instance, the use of p-dimethylaminopyridine (DMAP) as a highly efficient catalyst has been demonstrated in various organic transformations and could be adapted for the synthesis of this compound derivatives. acgpubs.orgresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Continuous Flow Synthesis | Improved reaction control, enhanced safety, higher yields | Adapting existing batch methods to flow conditions, optimizing reaction parameters. semanticscholar.org |
| Novel Catalytic Systems | Reduced cost, lower environmental impact, improved selectivity | Exploring earth-abundant metal catalysts, developing metal-free catalytic approaches. |
| Multi-component Reactions (MCRs) | Increased efficiency, reduced waste, streamlined synthesis | Designing new MCRs for the one-pot synthesis of complex pyrimidine derivatives. nih.gov |
In-Depth Mechanistic Studies of Emerging Reactivity Patterns
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods and the prediction of product outcomes. Future research will likely employ a combination of experimental and theoretical techniques to elucidate the intricate details of its reactivity.
For instance, detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights into reaction pathways. These experimental approaches, when coupled with computational modeling, can offer a comprehensive picture of the transition states and energy profiles of various reactions.
A particularly interesting area for mechanistic investigation is the transition-metal-catalyzed cross-coupling reactions involving the C-Cl bond of this compound. Understanding the oxidative addition, transmetalation, and reductive elimination steps in these reactions is crucial for optimizing catalyst performance and expanding the scope of accessible derivatives. A deep understanding of the mechanistic pathways of transition-metal-catalyzed cycloaddition reactions can also aid in the development of efficient methods for constructing complex heterocyclic systems. nih.gov
Integration of Advanced Computational Techniques for Predictive Chemistry
Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of new molecules with desired functionalities. nih.gov The integration of advanced computational techniques will be instrumental in accelerating research on this compound.
Density Functional Theory (DFT) calculations can be employed to predict various properties of this compound and its derivatives, such as their electronic structure, reactivity, and spectroscopic characteristics. nih.gov This information can guide the selection of appropriate reaction conditions and the design of new experiments.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish correlations between the chemical structure of pyrimidine derivatives and their biological or material properties. nih.gov This can aid in the rational design of new compounds with enhanced performance.
Furthermore, molecular dynamics (MD) simulations can provide insights into the behavior of this compound-based molecules in different environments, such as in solution or within a material matrix. This can be particularly useful for understanding their self-assembly properties and their interactions with other molecules. The use of computer simulation methods has been confirmed to be valuable in analyzing the structure of complexes formed between pyrimidine nucleic bases and amino acids. mdpi.com
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological or material properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Investigation of molecular behavior in different environments and intermolecular interactions. |
Exploration of this compound as a Scaffold for Material Science Innovations
The unique electronic properties of the pyrimidine ring make it an attractive building block for the development of novel organic materials. researchgate.net The presence of the chloro and dimethylamino substituents in this compound provides handles for further functionalization, allowing for the fine-tuning of its properties for specific applications.
One area of significant potential is in the field of organic electronics . Pyrimidine derivatives have been investigated as components of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. researchgate.net The electron-deficient nature of the pyrimidine ring makes it suitable for use as an electron-transporting material or as a component of emissive layers in OLEDs. researchgate.net Future research could focus on synthesizing novel this compound-based materials and evaluating their performance in electronic devices.
Another promising avenue is the development of functional polymers and porous materials . By incorporating this compound into polymer backbones or as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), it may be possible to create materials with tailored properties for applications in gas storage, separation, and catalysis.
The exploration of this compound as a scaffold for sensors is also a compelling research direction. The pyrimidine core can be functionalized with specific recognition units to create chemosensors for the detection of various analytes.
Q & A
What are the common synthetic routes for 5-Chloro-2-dimethylaminopyrimidine, and how do reaction conditions influence product purity?
Basic Research Focus :
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyrimidine precursors (e.g., 5-bromo-2-chloropyrimidine) can react with dimethylamine under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or THF . Key variables include reaction time (12–24 hours) and stoichiometric ratios of reagents to minimize side products such as over-alkylated derivatives.
Advanced Research Focus :
Recent studies highlight the use of microwave-assisted synthesis to reduce reaction times by 50–70% while maintaining yields >85% . Optimization of solvent systems (e.g., acetonitrile with catalytic Pd) enhances regioselectivity, particularly when introducing dimethylamino groups at the 2-position . Purity is validated via HPLC (≥98%) and NMR (absence of residual solvent peaks) .
How can spectroscopic techniques resolve structural ambiguities in substituted pyrimidines like this compound?
Basic Research Focus :
1H/13C NMR is critical for confirming substitution patterns. For this compound:
- 1H NMR : Dimethylamino protons appear as a singlet at δ 2.8–3.1 ppm, while aromatic protons resonate at δ 8.2–8.5 ppm (C5-Cl deshields adjacent protons) .
- 13C NMR : The C2-dimethylamino group shows a peak at ~158 ppm, and C5-Cl appears at ~145 ppm .
Advanced Research Focus :
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects isotopic patterns for Cl (3:1 35Cl/37Cl ratio) and confirms molecular ion peaks (e.g., [M+H]+ at m/z 172.05) . X-ray crystallography (e.g., CCDC data) resolves bond angles and torsional strain in crystalline forms, critical for structure-activity relationship (SAR) studies .
What are the key challenges in analyzing biological activity data for this compound derivatives?
Basic Research Focus :
In enzyme inhibition assays (e.g., kinase or protease), contradictory IC50 values may arise from variations in buffer pH (optimal range: 7.4–7.8) or assay temperature (25°C vs. 37°C). For example, dimethylamino-substituted pyrimidines show reduced activity at higher ionic strengths due to charge shielding .
Advanced Research Focus :
Metabolic stability studies in hepatocyte models (e.g., human CYP450 isoforms) reveal rapid N-demethylation of the dimethylamino group, complicating in vivo efficacy interpretations . Computational docking (AutoDock Vina) identifies steric clashes between the C5-Cl substituent and hydrophobic enzyme pockets, necessitating structural modifications like fluorination at C4 .
How do substituent variations at the C5 position affect the physicochemical properties of this compound?
Basic Research Focus :
Replacing C5-Cl with Br increases molecular weight by ~45 Da and logP by ~0.5 units, enhancing lipophilicity but reducing aqueous solubility (e.g., from 12 mg/mL to 4 mg/mL in PBS) .
Advanced Research Focus :
DFT calculations (Gaussian 09) demonstrate that electron-withdrawing groups (Cl, NO2) at C5 lower the HOMO-LUMO gap by 0.3–0.5 eV, increasing reactivity in photochemical reactions . ThermoGravimetric Analysis (TGA) shows that C5-Cl derivatives exhibit higher thermal stability (decomposition >200°C) compared to methoxy-substituted analogs .
What methodologies are recommended for resolving contradictory data in SAR studies of pyrimidine derivatives?
Basic Research Focus :
Standardize assay protocols (e.g., uniform cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values for kinase inhibition often stem from differences in ATP concentrations (1 mM vs. 10 µM) .
Advanced Research Focus :
Multivariate analysis (PCA or PLS) correlates substituent electronic parameters (Hammett σ) with bioactivity trends. Contradictions in solubility vs. potency are resolved by introducing hydrophilic groups (e.g., hydroxyl at C6) without altering the core scaffold .
How can environmental and safety risks be mitigated during large-scale synthesis of this compound?
Basic Research Focus :
Waste containing chlorinated intermediates must be treated with activated carbon or neutralized with NaOH (pH ≥10) before disposal to prevent halogen leaching .
Advanced Research Focus :
Continuous-flow reactors reduce hazardous intermediate accumulation by 90% compared to batch processes. Real-time FTIR monitoring detects unreacted dimethylamine, enabling immediate quenching .
What are the emerging applications of this compound in materials science?
Advanced Research Focus :
As a ligand in metal-organic frameworks (MOFs), the dimethylamino group coordinates with Cu(II) or Zn(II), creating porous structures with CO2 adsorption capacities of 2.5 mmol/g at 1 bar . Its electron-deficient pyrimidine core also serves as a building block for organic semiconductors, achieving hole mobility of 0.8 cm²/V·s in thin-film transistors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
